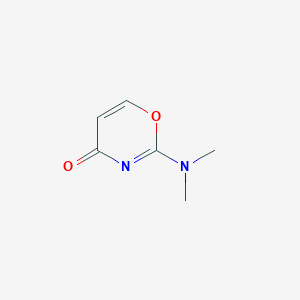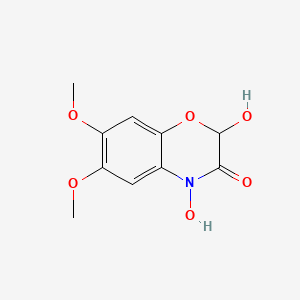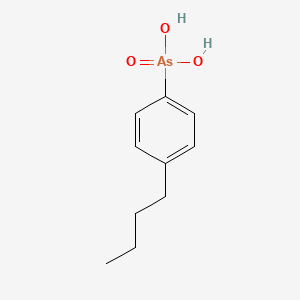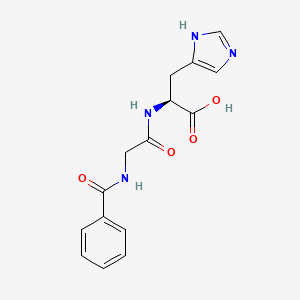![molecular formula C36H46Cl6O12 B14465479 2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol CAS No. 73287-36-2](/img/structure/B14465479.png)
2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, polymer with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol] and 2,2’-oxybis[ethanol] is a complex polymer known for its unique structural properties and applications in various fields. This compound is characterized by its bicyclic structure and multiple functional groups, making it a versatile material in industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves multiple steps, starting with the preparation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-. This compound is typically synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid .
The polymerization process involves the reaction of this dicarboxylic acid with 1,3-isobenzofurandione, 4,4’-(1-methylethylidene)bis[cyclohexanol], and 2,2’-oxybis[ethanol] under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of reactant concentrations, temperature, and pressure to optimize the polymerization reaction and produce high-quality polymer with desired properties .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The bicyclic structure and multiple functional groups allow it to form stable complexes with other molecules, enhancing its reactivity and functionality. The polymer’s unique properties enable it to participate in a wide range of chemical reactions, making it a valuable material in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: A precursor used in the synthesis of the polymer.
1,3-Isobenzofurandione: Another precursor involved in the polymerization process.
4,4’-(1-Methylethylidene)bis[cyclohexanol]: A compound with similar structural properties used in the polymerization.
Uniqueness
The uniqueness of this polymer lies in its combination of bicyclic structure and multiple functional groups, which confer enhanced reactivity and versatility. Compared to similar compounds, this polymer exhibits superior performance in terms of stability, reactivity, and application potential.
Eigenschaften
CAS-Nummer |
73287-36-2 |
|---|---|
Molekularformel |
C36H46Cl6O12 |
Molekulargewicht |
883.5 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C15H28O2.C9H4Cl6O4.C8H4O3.C4H10O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15;9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h11-14,16-17H,3-10H2,1-2H3;1-2H,(H,16,17)(H,18,19);1-4H;5-6H,1-4H2 |
InChI-Schlüssel |
LDEDKKMHCYJZEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O.C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
Verwandte CAS-Nummern |
73287-36-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



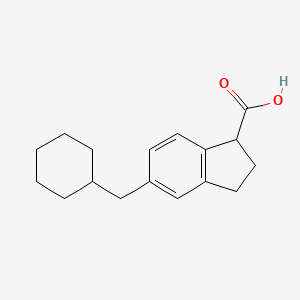
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
